molecular formula C14H21NO3 B1315268 N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide CAS No. 76093-72-6

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide

Cat. No. B1315268
CAS RN: 76093-72-6
M. Wt: 251.32 g/mol
InChI Key: VLQCFCOZILVCKP-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, molecular weight, and IUPAC name. It may also include other names the compound is known by.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

1. CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System

  • Application Summary : This research focuses on the use of N-(2-Hydroxyethyl)-piperazine (HEPZ) in capturing CO2. HEPZ, a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator in the mixed amine system to capture CO2 .
  • Methods of Application : The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .
  • Results : Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous HEPZ solution are predicted and analyzed .

2. Synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide

  • Application Summary : This research involves the synthesis of N,N-bis-(2-hydroxyethyl)oleamide (NHEO) using oleic acid and diethanolamine in a 1:1 molar ratio with orthophosphoric acid as a catalyst .
  • Methods of Application : The reaction kinetics at 140°C has been evaluated. The reaction follows a first order reaction rate which is in accordance with the proposed reaction mechanism .
  • Results : Yield optimization has been performed implementing an L4 Taguchi orthogonal array. The chemical analysis, rheological behavior and stabilizing ability of the product for metal and metal oxide slurries has been investigated .

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it may pose to health and the environment.


Future Directions

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For a specific compound like “N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available on all these aspects, especially if they are new or not widely studied. If you have access to a university or a professional institution, they often have subscriptions to scientific databases that you can use. Public databases like PubChem, ChemSpider, and others might also have information on some compounds. If you’re doing this for professional or academic work, always make sure to cite your sources.


properties

IUPAC Name

N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCFCOZILVCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506314
Record name N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide

CAS RN

76093-72-6
Record name N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-pivaloylanisidine (4.14 g, 0.02 mole) in freshly distilled THF (60 ml) under nitrogen is added 2.3 N butyllithium in hexane (23 ml) at 0° C. and the resultant solution is stirred at 0° C. for 2 hours. Ethylene oxide (liquid, 1.6 ml) is added and the reaction mixture is stirred for an hour at 0° C. and then an additional hour at ambient temperature. Acetic acid (2 ml) and water (30 ml) are added to quench the reaction. The THF is evaporated in vacuo and the aqueous mixture is extracted with ether (2×30 ml). The extracts are combined, washed with 5% sodium bicarbonate solution, brine, dried over sodium sulfate and concentrated to 5.42 g of crystalline material. Recrystallization from n-butyl chloride (13 ml) gives 3.46 g (69%) of 2-(2-hydroxyethyl)-3-pivalamidoanisole, m.p. 118°-119.5° C.
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

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